molecular formula C7H10N2O3 B1361028 1-(2-methoxyethyl)-1H-pyrazole-5-carboxylic acid CAS No. 936249-31-9

1-(2-methoxyethyl)-1H-pyrazole-5-carboxylic acid

Cat. No. B1361028
M. Wt: 170.17 g/mol
InChI Key: NSBGYSNAQPJLCA-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrazole ring, with the carboxylic acid and methoxyethyl groups attached at the 1 and 5 positions of the ring, respectively .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The carboxylic acid group is typically reactive and can participate in various reactions such as esterification and amide formation . The pyrazole ring might also participate in reactions typical of aromatic compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar carboxylic acid group could result in the compound having some degree of solubility in water . The compound might also exhibit typical properties of aromatic compounds .

Scientific Research Applications

Synthesis and Characterization

  • Functionalization and Characterization : The derivative of 1H-pyrazole-3-carboxylic acid was studied for functionalization reactions with aminophenols, leading to N-(hydroxyphenyl)-1H-pyrazole-3-carboxamides, providing insights into the structural properties of these compounds through spectroscopic data and theoretical studies (Yıldırım & Kandemirli, 2006).

  • Antifungal Activity and SDH Inhibition : A study on novel derivatives of 5-(nicotinamido)-1-phenyl-1H-pyrazole-4-carboxylic acid demonstrated significant antifungal activity against various fungi and inhibitory effects against SDH enzymes. This research suggests potential applications in antifungal treatments and enzyme inhibition (Liu et al., 2020).

  • Auxin Activities : Ethyl 3-(4-methoxy phenyl)-1H-pyrazole-5-carboxylate was synthesized, and its auxin activities were explored. Although auxin activities were not high, some compounds showed antiblastic effects on wheat gemma (Yue et al., 2010).

Medicinal Chemistry and Catalysis

  • Novel Ligands and Catalysis : Research on 1H-pyrazole-3(5)-carboxylic acids aimed to create novel ligands with triazole moieties and investigate their use in medicinal chemistry and metal complex catalysis. This study developed methods for synthesizing previously unknown compounds with potential applications in these fields (Dalinger et al., 2020).

Optical and Structural Properties

  • Nonlinear Optical Properties : A study on 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioic O-acid highlighted its nonlinear optical activity, supported by experimental and theoretical investigations including NMR and FT-IR spectroscopy, and NBO analysis. This research suggests potential applications in optical materials and technologies (Tamer et al., 2015).

Future Directions

The future research directions for this compound would depend on its intended use. If it’s being studied for potential medicinal applications, future research could involve investigating its biological activity, pharmacokinetics, and toxicity. If it’s being used in materials science or another field, future research might focus on exploring its physical properties and potential applications .

properties

IUPAC Name

2-(2-methoxyethyl)pyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O3/c1-12-5-4-9-6(7(10)11)2-3-8-9/h2-3H,4-5H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSBGYSNAQPJLCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=CC=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-methoxyethyl)-1H-pyrazole-5-carboxylic acid

CAS RN

936249-31-9
Record name 1-(2-methoxyethyl)-1H-pyrazole-5-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Ethyl 1-(2-methoxyethyl)-1H-pyrazole-5-carboxylate (Preparation 28, 710 mg, 3.6 mmol) was dissolved in ethanol (10 ml), a solution of sodium hydroxide (160 mg, 4.0 mmol) in water (5 ml) was added and the solution was stirred at room temperature for 2 hours. The ethanol was removed in vacuo and the residue was acidified with 2M HCl (approximately 2 ml) and extracted with dichloromethane (40 ml). The organic layers were dried over anhydrous Na2SO4, filtered and the dichloromethane removed in vacuo to give 590 mg of a pale yellow foam.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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